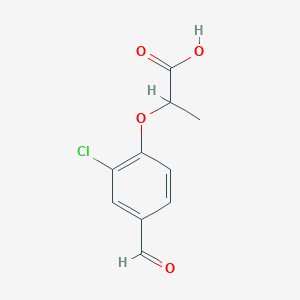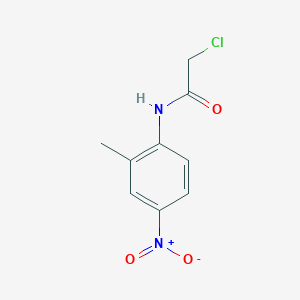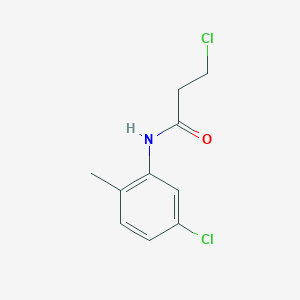
3-Chloro-4-fluorobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively .
Mechanism of Action
Target of Action
The primary targets of “3-Chloro-4-Fluorobenzaldehyde Oxime” are currently unknown. This compound is a type of oxime, which are known to interact with various enzymes and receptors in the body . .
Mode of Action
Oximes, such as “this compound”, are formed through the reaction of an aldehyde or ketone with hydroxylamine . In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom of the carbonyl group . This results in the formation of an oxime, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Oximes in general are known to interact with various biochemical pathways due to their ability to react with aldehydes and ketones, which are key intermediates in many metabolic processes .
Pharmacokinetics
The compound’s molecular weight of 17357 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given its chemical structure, it may potentially react with cellular aldehydes and ketones, potentially affecting various cellular processes .
Preparation Methods
The synthesis of 3-Chloro-4-fluorobenzaldehyde oxime typically involves the reaction of 3-Chloro-4-fluorobenzaldehyde with hydroxyl
Properties
CAS No. |
253308-63-3 |
|---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(NZ)-N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4- |
InChI Key |
IAYMCXBREVAUIX-WMZJFQQLSA-N |
SMILES |
C1=CC(=C(C=C1C=NO)Cl)F |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\O)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


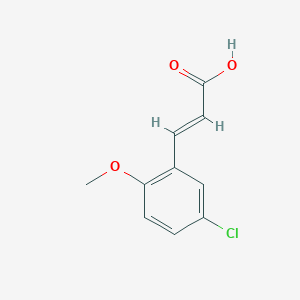
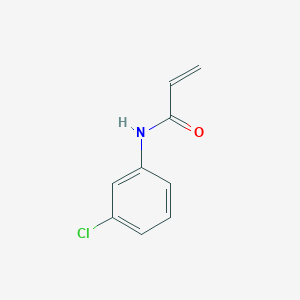
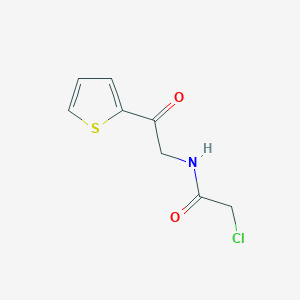
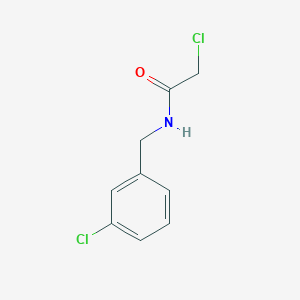



![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide](/img/structure/B3024544.png)


